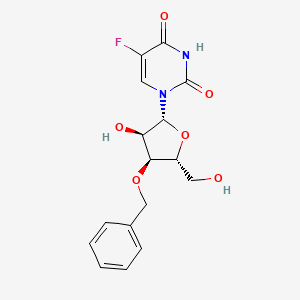

3'-O-Benzyl-5-fluorouridine

Description

Structure

3D Structure

Properties

CAS No. |

62311-99-3 |

|---|---|

Molecular Formula |

C16H17FN2O6 |

Molecular Weight |

352.31 g/mol |

IUPAC Name |

5-fluoro-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H17FN2O6/c17-10-6-19(16(23)18-14(10)22)15-12(21)13(11(7-20)25-15)24-8-9-4-2-1-3-5-9/h1-6,11-13,15,20-21H,7-8H2,(H,18,22,23)/t11-,12-,13-,15-/m1/s1 |

InChI Key |

HLDYXZOXOUPDGL-RGCMKSIDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=C(C(=O)NC3=O)F)CO |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C2O)N3C=C(C(=O)NC3=O)F)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 O Benzyl 5 Fluorouridine and Its Derivatives

Regioselective O-Benzylation Strategies

Achieving regioselective benzylation, particularly at the 3'-hydroxyl group of the fluorouridine scaffold, is a pivotal step in the synthesis of these compounds. The presence of multiple hydroxyl groups on the sugar moiety necessitates carefully designed strategies to ensure the benzyl (B1604629) group is introduced at the desired position.

Synthesis of 3'-O-Benzyl-2'-deoxy-5-fluorouridine

A significant body of research has focused on the 2'-deoxy analogue of 5-fluorouridine (B13573) (FUdR) to enhance its therapeutic profile. The synthesis of 3'-O-Benzyl-2'-deoxy-5-fluorouridine has been successfully achieved through the regioselective alkylation of 2'-deoxy-5-fluorouridine.

In a notable study, various O-alkyl derivatives of 2'-deoxy-5-fluorouridine were synthesized to evaluate their antitumor activities. nih.govnih.gov The synthesis of 3'-O-benzyl and its substituted derivatives was accomplished by treating 2'-deoxy-5-fluorouridine with the corresponding benzyl bromide in the presence of a base. This method yielded a series of 3'-O-alkylated compounds, including 3'-O-benzyl-2'-deoxy-5-fluorouridine. One particularly potent derivative, 3'-O-(p-chlorobenzyl)-2'-deoxy-5-fluorouridine, demonstrated antitumor activity approximately 100 times greater than that of the parent compound, FUdR. nih.govnih.gov

The general synthetic scheme for this regioselective benzylation is presented below:

Table 1: Synthesis of 3'-O-Alkyl Derivatives of 2'-deoxy-5-fluorouridine nih.govnih.gov

| Compound | R Group |

| 3a | methyl |

| 3b | ethyl |

| 3c | n-propyl |

| 3d | benzyl |

| 3e | p-chlorobenzyl |

This table showcases a selection of the synthesized O-alkyl derivatives, highlighting the versatility of the alkylation reaction.

Synthesis of 3'-O-Benzyl-5-fluorouridine

While extensive research has been conducted on the 2'-deoxy derivatives, the synthesis of this compound itself presents a greater challenge due to the presence of the 2'-hydroxyl group, which can also react with benzylating agents. Achieving regioselectivity for the 3'-position requires specific protecting group strategies. A common approach involves the temporary protection of the 2'- and 5'-hydroxyl groups to leave the 3'-hydroxyl group available for benzylation.

One potential strategy involves the use of stannylene acetals, which have been shown to activate the 3'-hydroxyl group for selective alkylation in ribonucleosides. This method, however, has not been explicitly detailed for the 3'-O-benzylation of 5-fluorouridine in the reviewed literature. Another approach could involve the use of enzymatic catalysis to achieve regioselective benzylation, though this remains an area for further exploration.

Introduction of Additional Modifications and Protecting Groups

To further enhance the therapeutic potential of this compound derivatives, additional modifications and sophisticated protecting group strategies are employed. These modifications can improve solubility, bioavailability, and tumor-specific activation.

5'-O-Aminoacylation of 3'-O-Benzyl-2'-deoxy-5-fluorouridine

To improve the therapeutic index and pharmacokinetic properties of 3'-O-benzyl-2'-deoxy-5-fluorouridine derivatives, aminoacyl groups have been introduced at the 5'-hydroxyl position. This modification can enhance water solubility and facilitate transport into cancer cells.

Following the synthesis of 3'-O-(p-chlorobenzyl)-2'-deoxy-5-fluorouridine, various 5'-O-aminoacyl derivatives were prepared. nih.govnih.gov This was achieved by coupling the N-protected amino acid to the 5'-hydroxyl group using a suitable coupling agent, followed by deprotection of the amino group. For instance, the synthesis of 3'-O-(p-chlorobenzyl)-5'-O-glycyl-2'-deoxy-5-fluorouridine hydrochloride resulted in a compound with a significantly improved therapeutic index compared to the non-aminoacylated precursor. nih.govnih.gov The plasma concentration of FUdR after oral administration of this derivative was maintained for an extended period, suggesting its potential as a long-acting prodrug. nih.govnih.gov

Table 2: 5'-O-Aminoacyl Derivatives of 3'-O-(p-chlorobenzyl)-2'-deoxy-5-fluorouridine nih.govnih.gov

| Compound | Amino Acid |

| 6a | Glycine |

| 6b | L-Alanine |

| 6c | L-Valine |

| 6d | L-Leucine |

This table illustrates the variety of amino acids that can be incorporated at the 5'-position to modulate the compound's properties.

Application of Boronic Esters for Diol Protection in Fluorouridine Synthesis

The presence of the 2',3'-cis-diol system in ribonucleosides like 5-fluorouridine offers a unique handle for regioselective modifications through the use of boronic esters as temporary protecting groups. This strategy allows for the selective functionalization of the 5'-hydroxyl group.

A study on the synthesis of disaccharide nucleosides demonstrated the effective use of phenylboronic acid to temporarily protect the 2',3'-cis-diol of several ribonucleosides, including 5-fluorouridine. nih.govmdpi.com The formation of the cyclic boronic ester in situ directs subsequent reactions, such as glycosylation, to the 5'-hydroxyl group with high regioselectivity. nih.govmdpi.com This temporary protection is advantageous as it avoids the need for multiple protection and deprotection steps. While this study focused on 5'-O-glycosylation, this methodology lays the groundwork for other 5'-O-modifications and potentially for subsequent regioselective reactions at the 2'- or 3'-positions after removal of the boronic ester.

Benzyl Group Utility in Glucuronide Synthesis of Fluorouridine

Glucuronidation is a key metabolic pathway and has been exploited in prodrug design to enhance water solubility and facilitate targeted drug delivery. The synthesis of glucuronide derivatives of fluoropyrimidines often requires the use of protecting groups to control the reactivity of the sugar and glucuronic acid moieties.

The benzyl group serves as a robust and versatile protecting group in carbohydrate chemistry, including the synthesis of nucleoside glucuronides. In the context of fluorouridine glucuronide synthesis, benzyl ethers can be used to protect the hydroxyl groups of the glucuronic acid donor, while the carboxylic acid is typically protected as a benzyl ester. This allows for the coupling of the glucuronic acid donor to a specific hydroxyl group of the fluorouridine acceptor. The benzyl groups can then be removed under mild conditions, such as catalytic hydrogenation, which is compatible with the sensitive glycosidic bond and the fluoropyrimidine base. jove.comorganic-chemistry.org

While specific examples detailing the synthesis of a this compound glucuronide were not found in the reviewed literature, the general principles of using benzyl protecting groups in the Koenigs-Knorr reaction or other glycosylation methods are well-established and applicable to this synthetic challenge. jove.comresearchgate.net The synthesis of 5'-O-glucuronides of 5-fluorouridine has been reported, demonstrating the feasibility of attaching a glucuronic acid moiety to the fluorouridine scaffold. acs.org

Chemical Characterization Methods for Synthesized Analogs (Methodological Focus)

The comprehensive characterization of newly synthesized analogs of this compound is essential to confirm their molecular structure, purity, and integrity. A combination of spectroscopic and chromatographic techniques is typically employed to provide unambiguous structural elucidation and to ensure the absence of starting materials or reaction byproducts. The primary methods utilized for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and various chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules, including nucleoside analogs like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound analogs, ¹H NMR is used to confirm the presence and position of the benzyl group, the integrity of the fluorouracil base, and the structure of the ribose or deoxyribose sugar moiety. Key signals include the aromatic protons of the benzyl group, the anomeric proton of the sugar ring, and the proton at the 6-position of the fluorouracil ring. The coupling constants between adjacent protons help to determine the conformation of the sugar ring.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons. Specific chemical shifts can be assigned to the carbonyl carbons of the uracil ring, the carbons of the benzyl group, and the carbons of the sugar moiety. In fluorinated compounds, the carbon signals are often split due to coupling with the fluorine atom (C-F coupling), which provides further confirmation of the structure. For example, studies on fluorinated benzyl ethers have shown that the introduction of fluorine atoms onto the aromatic ring can cause a shielding effect, shifting the methylene carbon peaks of the benzyl group to a higher field region in the ¹³C NMR spectrum wiserpub.com.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique specifically used for fluorine-containing compounds. It provides a distinct signal for the fluorine atom at the 5-position of the uracil ring, confirming its presence and chemical environment.

The following table illustrates typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs in benzyl-substituted fluorouridine analogs, based on data from related compounds rsc.orgnih.gov.

| Structural Unit | Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Fluorouracil Base | H-6 | ~ 7.5 - 8.1 (d) | - |

| C-2 (C=O) | - | ~ 150 - 158 | |

| C-4 (C=O) | - | ~ 158 - 166 | |

| C-5 | - | ~ 138 - 142 (d, JC-F) | |

| C-6 | - | ~ 125 - 130 (d, JC-F) | |

| Sugar Moiety | H-1' (Anomeric) | ~ 5.8 - 6.3 | ~ 85 - 92 |

| H-2', H-3', H-4', H-5' | ~ 3.8 - 4.5 | ~ 60 - 85 | |

| Benzyl Group | Aromatic (C₆H₅) | ~ 7.2 - 7.5 | ~ 127 - 138 |

| Methylene (CH₂) | ~ 4.5 - 4.8 | ~ 70 - 75 |

Note: 'd' denotes a doublet. Chemical shifts are approximate and can vary based on the solvent and specific substitutions on the analog.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For analogs like this compound, electrospray ionization (ESI) is a common technique. The analysis typically shows the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. The isotopic pattern of the molecular ion peak can further confirm the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide additional structural information, confirming the connectivity of the base, sugar, and benzyl moieties.

The table below shows predicted m/z values for common adducts of a closely related compound, 3'-O-benzyl-2'-deoxy-5-fluorouridine (Molecular Formula: C₁₆H₁₇FN₂O₅), which illustrates the type of data obtained from HRMS analysis.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₆H₁₈FN₂O₅⁺ | 337.1194 |

| [M+Na]⁺ | C₁₆H₁₇FN₂NaO₅⁺ | 359.1014 |

| [M+K]⁺ | C₁₆H₁₇FN₂KO₅⁺ | 375.0753 |

| [M-H]⁻ | C₁₆H₁₆FN₂O₅⁻ | 335.1049 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching from the uracil ring (~3100-3300 cm⁻¹)

C=O stretching from the two carbonyl groups in the uracil ring (~1650-1720 cm⁻¹)

C-H stretching from the aromatic benzyl ring and the aliphatic sugar moiety (~2850-3100 cm⁻¹)

C=C stretching from the aromatic ring (~1450-1600 cm⁻¹)

C-O stretching from the ether linkage of the benzyl group and the sugar ring (~1050-1150 cm⁻¹)

C-F stretching from the fluorinated uracil base (~1200-1250 cm⁻¹)

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the synthesized compounds and for isolating them from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity assessment. The retention factor (Rf) value is characteristic for a compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final compound with great accuracy. A sharp, single peak in the chromatogram is indicative of a pure substance. Reversed-phase columns are commonly used for the analysis of nucleoside derivatives.

Column Chromatography: This technique is the standard method for the purification of synthesized compounds on a preparative scale, typically using silica gel as the stationary phase.

Together, these characterization methods provide a complete and detailed picture of the synthesized this compound analogs, confirming their identity and purity, which is a prerequisite for any further investigation.

Mechanism of Action and Biological Research in Preclinical Models

Fundamental Mechanisms of Fluoropyrimidine Antimetabolites (Contextualizing 3'-O-Benzyl Derivatives)

The cytotoxic effects of fluoropyrimidines are exerted through their intracellular conversion to active metabolites that interfere with essential cellular processes. 3'-O-Benzyl-5-fluorouridine is designed to release 5-fluorouridine (B13573) (5-FUrd) or 5-fluorouracil (B62378) (5-FU), which then undergo further metabolic activation. The primary mechanisms of action of these active metabolites are the inhibition of thymidylate synthase and the misincorporation of fraudulent nucleotides into both RNA and DNA.

Inhibition of Thymidylate Synthase and DNA Synthesis Interference

A primary and well-established mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS). researchgate.netstackexchange.com This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. researchgate.net The metabolic activation of 5-FU leads to the formation of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). researchgate.net FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary complex with thymidylate synthase. researchgate.net This covalent binding effectively inactivates the enzyme, leading to a depletion of the intracellular dTMP pool. researchgate.net The resulting imbalance in deoxynucleotide triphosphates (dNTPs) disrupts normal DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis. researchgate.netnih.gov

The inhibition of thymidylate synthase is a critical step in the cytotoxicity of fluoropyrimidines. ed.ac.uk The structural similarity of FdUMP to the natural substrate, deoxyuridine monophosphate (dUMP), allows it to bind to the active site of TS. However, the presence of the highly electronegative fluorine atom at the C5 position of the uracil ring prevents the methylation reaction that would normally produce dTMP. stackexchange.com This leads to the "trapping" of the enzyme in an inactive state. stackexchange.com

RNA and DNA Misincorporation

Furthermore, the active metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be mistakenly incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP). drugdiscoverynews.comresearchgate.net The presence of 5-fluorouracil in the DNA strand can lead to DNA fragmentation and instability. nih.gov The cell's DNA repair machinery may attempt to excise the fraudulent base, leading to futile repair cycles that can result in DNA strand breaks and ultimately trigger apoptosis. researchgate.net

Enzymatic Biotransformation and Activation Pathways of this compound Analogs

As a prodrug, this compound requires enzymatic activation to release its cytotoxic payload. The design of such prodrugs aims to improve pharmacokinetic properties and potentially achieve tumor-selective activation. The biotransformation of these analogs is a critical determinant of their therapeutic efficacy.

Role of Specific Enzymes in Prodrug Activation

The activation of many 5-fluorouracil prodrugs is a multi-step process involving several enzymes. nih.gov While direct enzymatic data for this compound is not extensively detailed in the available literature, the activation of analogous compounds suggests the involvement of esterases or other hydrolases to cleave the benzyl (B1604629) group from the 3'-hydroxyl position. For instance, various O-alkyl derivatives of 2'-deoxy-5-fluorouridine have been synthesized and shown to possess significant antitumor activity, implying in vivo cleavage of the alkyl group to release the active nucleoside. nih.gov Specifically, 3'-O-(p-chlorobenzyl)-FUdR demonstrated antitumor activity approximately 100 times greater than that of FUdR itself, underscoring the importance of this chemical modification. nih.gov

The general metabolic activation of 5-FU from its nucleoside form, 5-fluorouridine, involves the sequential action of uridine phosphorylase and uridine kinase. nih.gov

Modulation of Uridine Phosphorylase Activity

Uridine phosphorylase (UPP) is a key enzyme in the pyrimidine (B1678525) salvage pathway and plays a crucial role in the activation of fluoropyrimidine nucleosides. rcsb.orgdrugbank.com This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. rcsb.org In the context of 5-fluorouridine, uridine phosphorylase can convert it to 5-fluorouracil. nih.gov The activity of UPP has been a focus of cancer research due to its role in activating fluoropyrimidine nucleoside chemotherapeutic agents. rcsb.org

Inhibitors of uridine phosphorylase, such as 5-benzylacyclouridine (BAU), have been shown to dramatically reduce the clearance of uridine, indicating the significant role of this enzyme in pyrimidine nucleoside metabolism. nih.gov The interaction of 3'-O-benzyl-substituted fluorouridine analogs with uridine phosphorylase is a critical area of investigation to understand their activation profile.

| Enzyme Activity in Different Tissues (Rodents) | |

| Enzyme | Activity Range (nmoles/mg protein/hr) |

| Uridine Phosphorylase (Bone Marrow) | 35-230 |

| Uridine Phosphorylase (FUra-sensitive solid tumors) | 35-230 |

| Uridine Kinase | 55-187 |

| Pyrimidine Phosphoribosyltransferase (Bone Marrow) | 15-17 |

| Pyrimidine Phosphoribosyltransferase (Tumor Tissues) | 28-47 |

| Data sourced from biochemical pharmacology studies in rodents. nih.gov |

Influence of Dihydropyrimidine Dehydrogenase (DPD) on Fluorouridine Metabolism

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil. hematologyandoncology.net Over 80% of an administered dose of 5-FU is broken down by DPD into inactive metabolites. nih.gov Therefore, the activity of DPD is a critical determinant of the bioavailability and toxicity of 5-FU. cancernetwork.com

Genetic variations in the DPYD gene, which encodes for DPD, can lead to decreased enzyme activity. nih.gov Patients with DPD deficiency are at a significantly higher risk of severe, life-threatening toxicity when treated with standard doses of 5-FU due to the accumulation of the active drug. hematologyandoncology.net

The design of 5-FU prodrugs, including 3'-O-benzyl derivatives, must consider the impact of DPD-mediated catabolism. By modifying the 5-FU molecule, it is possible to create a compound that is not a substrate for DPD, thereby bypassing this major catabolic pathway. Research has explored creating 5-FU precursors that are designed to evade both anabolic and catabolic drug pathways, requiring a specific activation step, such as palladium catalysis in preclinical models, to release the active drug. ed.ac.ukacs.org This strategy aims to improve the therapeutic index of 5-FU by increasing its concentration at the tumor site while minimizing systemic toxicity.

| DPYD Gene Variants and Potential Clinical Impact | |

| Variant | Associated Risk |

| IVS14+1G>A | High risk of severe 5-FU toxicity |

| 2846A>T | Reduced DPD enzyme levels, potential for increased toxicity |

| 2194G>A | Reduced DPD enzyme levels, potential for increased toxicity |

| This table presents examples of DPYD gene variations and their general association with 5-FU toxicity. waocp.com |

In Vitro Cellular Effects and Mechanistic Studies

While specific in vitro studies on this compound are limited in publicly available literature, the extensive research on 5-fluorouracil provides a foundational understanding of the expected cellular and molecular consequences of treatment with this class of compounds. The following sections detail the well-documented in vitro effects of 5-fluorouracil, which are considered representative of the anticipated activity of its derivatives like this compound upon metabolic activation.

Growth Inhibition in Cancer Cell Lines

5-Fluorouracil exhibits a broad spectrum of growth-inhibitory activity against various human cancer cell lines. The concentration required to inhibit cell growth by 50% (GI50) varies considerably among different cancer types and even between cell lines of the same tissue origin, reflecting the diverse molecular landscapes of tumors. nih.gov Data from the National Cancer Institute's NCI-60 screen, a panel of 60 human cancer cell lines, provides a comprehensive overview of the differential sensitivity to 5-FU. nih.govaacrjournals.org For instance, the GI50 values for 5-FU can range from the micromolar to the millimolar level, indicating varying degrees of intrinsic resistance. nih.gov

Below is a table summarizing the growth inhibition (GI50) values of 5-fluorouracil in a selection of human cancer cell lines, illustrating its activity across different cancer types.

| Cell Line | Cancer Type | GI50 (µM) |

| MCF7 | Breast Cancer | Varies (e.g., sensitive) |

| MCF7/HT | Breast Cancer (Hormone-Resistant) | High sensitivity |

| HCT-116 | Colon Cancer | 100 (at 48h) |

| HT-29 | Colon Cancer | 200 (at 72h) |

| SW620 | Colon Cancer | S-phase arrest inducer |

| LoVo | Colon Cancer | G2/M phase accumulator |

| SCC9 | Oral Cancer | > 100 |

| HSC4 | Oral Cancer | 8.9 (at 48h) |

Note: GI50 values can vary based on experimental conditions such as exposure time and assay method.

Cell Cycle Perturbations

A hallmark of antimetabolite drugs like 5-fluorouracil is their ability to interfere with the cell cycle, leading to arrest at various checkpoints. The specific phase of cell cycle arrest induced by 5-FU is dependent on both the concentration of the drug and the genetic background of the cancer cell line. spandidos-publications.com

S-Phase Arrest : A primary effect of 5-FU is the inhibition of thymidylate synthase, which leads to a depletion of deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis. nih.gov This disruption of DNA replication typically results in an accumulation of cells in the S-phase of the cell cycle. nih.govresearchgate.net For example, treatment of the SW620 colon cancer cell line with 5-FU leads to a significant increase in the percentage of cells in the S-phase. researchgate.net

G1 and G2/M Arrest : In addition to S-phase arrest, 5-FU has been observed to induce cell cycle arrest in the G1 and G2/M phases in different cell lines. For instance, in some colon cancer cell lines, 5-FU can cause a G1/S arrest, while in others like the metastatic LoVo cell line, an accumulation of cells in the G2/M phase is observed. researchgate.netplos.org The induction of G1 arrest has been linked to the p53 tumor suppressor protein, which can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. nih.gov

The perturbation of the cell cycle is a critical aspect of 5-FU's cytotoxic mechanism, as the prolonged arrest at these checkpoints can ultimately trigger programmed cell death.

Induction of Cellular Pathways Related to Antimetabolite Activity

The cytotoxic effects of 5-fluorouracil and its derivatives are mediated through the activation of several cellular pathways, primarily those related to its function as an antimetabolite.

Inhibition of Thymidylate Synthase : The most well-characterized mechanism of 5-FU action is the inhibition of thymidylate synthase (TS). wikipedia.org After intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), this active metabolite forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate. calis.edu.cn This complex blocks the enzyme's function, leading to the "thymineless death" of cells due to the inability to synthesize DNA. wikipedia.org

Incorporation into RNA and DNA : The active metabolites of 5-FU, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. nih.gov The incorporation of FUTP into RNA can disrupt RNA processing and function, including rRNA and snRNA maturation, leading to errors in protein synthesis. wikipedia.org The incorporation of FdUTP into DNA contributes to DNA damage and fragmentation, further enhancing the drug's cytotoxicity. nih.gov

Induction of Apoptosis : The cellular stress induced by DNA damage, RNA dysfunction, and cell cycle arrest ultimately converges on the activation of apoptotic pathways. 5-FU has been shown to induce apoptosis in a variety of cancer cells. nih.govscirp.org This programmed cell death can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways and often involves the activation of caspases. scirp.orgmdpi.com The p53 pathway also plays a significant role in mediating 5-FU-induced apoptosis in response to DNA damage. calis.edu.cn

Prodrug Design Strategies Utilizing 3 O Benzylation

Theoretical Framework for Prodrug Development of Fluorouridine Analogs

Fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU) and its nucleoside analog floxuridine (B1672851), are mainstays in the treatment of various solid tumors. nih.govfrontiersin.org Their cytotoxic effect stems from the inhibition of thymidylate synthase and the incorporation of their metabolites into RNA and DNA, ultimately disrupting DNA synthesis and repair. mdpi.comacs.org However, their clinical utility is often hampered by a narrow therapeutic window, significant systemic toxicity, and the development of drug resistance. nih.govfrontiersin.org

The prodrug strategy for fluorouridine analogs is designed to overcome these limitations. mdpi.comnih.gov By masking the hydroxyl groups of the ribose moiety, such as the 3'-hydroxyl group, the resulting prodrug can exhibit altered physicochemical properties. researchgate.net This modification can lead to improved metabolic stability, increased lipophilicity for better membrane permeability, and potentially, targeted delivery to tumor tissues. conicet.gov.ar The core principle is to create a temporarily inactive molecule that can bypass the metabolic pathways responsible for the degradation and systemic toxicity of the parent drug. acs.orgnih.gov The subsequent release of the active drug, ideally at the tumor site, enhances its therapeutic efficacy while minimizing adverse effects. clinmedjournals.org

Strategies for Improving Permeability and Bioavailability in Preclinical Contexts

A significant challenge with many nucleoside analogs, including 5-fluorouridine (B13573), is their poor oral bioavailability and limited permeability across cell membranes. conicet.gov.arresearchgate.net The hydrophilic nature of the sugar moiety often restricts passive diffusion. Prodrug strategies aim to increase the lipophilicity of the molecule to enhance its ability to cross biological membranes. mdpi.com

The introduction of a benzyl (B1604629) group at the 3'-O-position of 5-fluorouridine is a key strategy to increase its lipophilicity. This modification is expected to enhance the molecule's ability to pass through cell membranes via passive diffusion. conicet.gov.ar Preclinical studies often utilize in vitro models, such as cell-based permeability assays, to evaluate the effectiveness of such modifications. loganinstruments.com The goal is to design a prodrug that is readily absorbed and then efficiently converted to the active 5-fluorouridine within the target cancer cells. mdpi.com

Design of Targeted Prodrugs with O-Benzyl Moieties

The ideal prodrug is one that is selectively activated at the site of action, thereby concentrating the cytotoxic agent in tumor tissues while sparing healthy cells. clinmedjournals.org The design of targeted prodrugs often involves incorporating a promoiety that is recognized by enzymes that are overexpressed in cancer cells. mdpi.comclinmedjournals.org

While the simple O-benzyl group itself does not typically confer tumor-specific targeting, it can be part of a more complex targeted prodrug design. For instance, the benzyl group could be further substituted with moieties that are substrates for tumor-specific enzymes. clinmedjournals.org This approach aims to achieve selective cleavage of the prodrug and release of 5-fluorouridine specifically within the tumor microenvironment. The knowledge of overexpressed enzymes in certain tumors, such as tyrosinase in melanoma, can be exploited in this type of prodrug design. clinmedjournals.org

Bioorthogonal Activation Concepts for O-Benzyl Prodrugs

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org This concept has been increasingly applied to prodrug activation, offering a high degree of control over where and when a drug is activated. rsc.orgnih.gov

In the context of an O-benzyl prodrug like 3'-O-Benzyl-5-fluorouridine, a bioorthogonal activation strategy could involve modifying the benzyl group with a "trigger" that can be selectively cleaved by an external stimulus. acs.orgacs.org For example, the benzyl group could be functionalized with a moiety that is susceptible to cleavage by a non-native catalyst, such as a transition metal complex, that is delivered specifically to the tumor. acs.orgacs.orgacs.org This approach allows for the spatio-temporal control of drug release, a significant advancement over traditional enzyme-activated prodrugs. rsc.orgnih.gov

Several bioorthogonal strategies have been explored, including those based on palladium-mediated cleavage or strain-promoted cycloadditions. nih.govacs.orgacs.org The key is to design a prodrug that is stable under physiological conditions but can be rapidly and efficiently activated by the bioorthogonal trigger. acs.org

Modulation of Metabolic Stability through Prodrug Design

A major challenge with fluoropyrimidine-based drugs is their rapid metabolism, which can lead to the formation of less active or more toxic metabolites. acs.org For instance, floxuridine can be rapidly degraded to the less active 5-fluorouracil. acs.org Prodrug design can modulate metabolic stability by protecting the parent drug from enzymatic degradation. acs.orgacs.org

Advanced Analytical Methodologies for 3 O Benzyl 5 Fluorouridine Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is the cornerstone of analytical techniques for quantifying therapeutic agents and their metabolites. For fluoropyrimidine nucleosides like 3'-O-Benzyl-5-fluorouridine, various forms of liquid chromatography are employed to achieve separation from endogenous interferences and ensure precise measurement.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the quantitative analysis of fluoropyrimidines. While specific methods for this compound are not extensively published, established methods for the parent drug, 5-fluorouracil (B62378) (5-FU), and other nucleoside analogs serve as a strong foundation. These methods typically utilize reversed-phase (RP) chromatography.

An RP-HPLC method for a related compound, capecitabine, uses an Inertsil ODS-3V column with a gradient mobile phase consisting of ammonium formate buffer, methanol, and acetonitrile. sigmaaldrich.com For 5-FU, a common approach involves an RP-C18 column with a simple isocratic mobile phase of acetonitrile and water, allowing for rapid analysis. nih.govmdpi.com The retention time for 5-FU in such systems is typically under 7 minutes. mdpi.com Detection is commonly performed at a wavelength of approximately 265 nm, which is suitable for the pyrimidine (B1678525) ring structure. nih.govmdpi.com The simplicity and robustness of HPLC-UV make it a valuable tool for routine analysis in preclinical studies, particularly when high sample throughput is required.

Table 1: Representative HPLC-UV Conditions for Fluoropyrimidine Analysis

| Parameter | Condition 1 (for 5-FU) | Condition 2 (for Capecitabine Prodrug) |

|---|---|---|

| Column | Reversed-Phase C18 | Inertsil ODS-3V (250 x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile:Water (10:90, v/v) | Gradient of A: Ammonium Formate Buffer/Methanol/Acetonitrile and B: Methanol/Ammonium Acetate Buffer/Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 265 nm | UV at 250 nm |

| Column Temp. | 25 °C | 40 °C |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Specificity and Sensitivity

For enhanced sensitivity and unparalleled specificity, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method. This technique utilizes columns with smaller particle sizes (typically <2 µm), which allows for faster analysis times and superior resolution compared to traditional HPLC. amchro.comrestek.com

The coupling of UHPLC to a triple quadrupole mass spectrometer provides high selectivity through Multiple Reaction Monitoring (MRM). amchro.comrestek.com In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process effectively filters out background noise, enabling the detection and quantification of analytes at very low concentrations (ng/mL or pg/mL levels). amchro.com For instance, a UHPLC-MS/MS method for 5-FU in dried blood spots achieved a lower limit of quantification of 0.1 μg/mL. amchro.com The ionization is typically performed using an electrospray ionization (ESI) source, often in negative ion mode for fluoropyrimidines. amchro.comcovachem.com

Table 2: Typical UHPLC-MS/MS Parameters for Fluoropyrimidine Analysis

| Parameter | Example Value |

|---|---|

| System | Nexera XP UHPLC with LCMS-8045 Triple Quadrupole MS sigmaaldrich.com |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) amchro.com |

| Mobile Phase | Gradient of 0.1% aqueous formic acid and acetonitrile sigmaaldrich.com |

| Flow Rate | 0.15 mL/min amchro.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative amchro.comcovachem.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) amchro.comrestek.com |

| Example MRM Transition (5-FU) | m/z 128.97 > 41.82 amchro.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Prodrugs and Metabolites

The analysis of a prodrug like this compound necessitates the simultaneous measurement of the intact prodrug, its active metabolite (5-fluorouridine or 5-FU), and subsequent catabolites. LC-MS/MS is exceptionally well-suited for this purpose. A single chromatographic run can be used to quantify multiple analytes with different chemical properties.

A key advantage of this technique in metabolic studies is the ability to achieve a mass balance, accounting for the administered prodrug and its conversion into various metabolites. Research on amino acid monoester prodrugs of floxuridine (B1672851) (5-FdUrd) demonstrated an LC-MS method capable of simultaneously measuring the prodrug, 5-FdUrd, 5-FU, and downstream metabolites like α-fluoro-β-alanine (FBAL). This comprehensive analysis is critical for pharmacokinetic and pharmacodynamic modeling in preclinical development. The method's ability to separate and specifically detect each compound allows for a clear understanding of the prodrug's conversion kinetics and metabolic pathway.

Optimization of Sample Preparation for Biological Matrices (Preclinical)

The accuracy of any analytical method is highly dependent on the quality of the sample preparation. Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing proteins, lipids, salts, and other endogenous substances that can interfere with analysis. Effective sample preparation is therefore essential to isolate the analyte of interest and remove interfering components.

Enzymatic Hydrolysis Procedures

In preclinical studies, drugs and their metabolites are often conjugated with endogenous molecules like glucuronic acid to increase their water solubility and facilitate excretion. This process, known as glucuronidation, can mask the target analyte. amchro.com To measure the total concentration of a drug (both conjugated and unconjugated forms), a hydrolysis step is required to cleave the glucuronide conjugate.

Enzymatic hydrolysis using β-glucuronidase is the preferred method due to its high specificity and mild reaction conditions compared to acid hydrolysis. amchro.com The enzyme, often sourced from organisms like abalone (Helix pomatia) or E. coli, specifically cleaves the β-glucuronidic bond. amchro.com The procedure typically involves incubating the biological sample (e.g., urine or plasma) with the enzyme in a buffered solution at an optimal pH (around 5.0-6.8) and temperature (37-65°C) for a set period. sigmaaldrich.com Following incubation, the sample can be further processed by protein precipitation or extraction before LC-MS/MS analysis.

Table 3: General Protocol for Enzymatic Hydrolysis

| Step | Description |

|---|---|

| 1. Sample Aliquoting | An aliquot of the biological sample (e.g., plasma, urine) is placed in a microcentrifuge tube. |

| 2. Buffer Addition | A buffer (e.g., acetate or phosphate) is added to maintain optimal pH for the enzyme. |

| 3. Enzyme Addition | A solution of β-glucuronidase is added to the sample. |

| 4. Incubation | The mixture is incubated (e.g., 30 minutes to 3 hours at 55-65°C) to allow for complete hydrolysis. |

| 5. Reaction Quenching | The reaction is stopped, often by adding a strong acid, base, or organic solvent. |

| 6. Further Processing | The sample proceeds to protein precipitation, liquid-liquid extraction, or solid phase extraction. |

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a highly effective and widely used technique for purifying and concentrating analytes from complex biological samples. The principle involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interfering components are washed away. The purified analyte is then eluted with a small volume of a strong solvent.

The choice of sorbent is critical and depends on the chemical properties of the analyte. For a moderately polar compound like this compound, reversed-phase sorbents (e.g., C18, C8) are commonly used. The general SPE procedure consists of four main steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by an equilibration step with water or a buffer to prepare it for sample loading.

Loading: The pre-treated biological sample is passed through the cartridge. The analyte and some endogenous compounds adsorb to the stationary phase.

Washing: A weak solvent is passed through the cartridge to remove weakly bound interferences, leaving the analyte of interest on the sorbent.

Elution: A strong organic solvent (e.g., methanol, acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, eluting it from the cartridge in a clean, concentrated form.

Table 4: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5-fluorouridine (B13573) | 5-FdUrd |

| 5-fluorouracil | 5-FU |

| α-fluoro-β-alanine | FBAL |

| Capecitabine | - |

| Methanol | - |

| Acetonitrile | - |

| Ammonium formate | - |

| Ammonium acetate | - |

| Formic acid | - |

Development and Validation of Analytical Methods for Research Quantitation

The accurate quantification of this compound in research samples, such as in vitro reaction mixtures or biological matrices, would necessitate the development of a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, typically Ultraviolet (UV) or Mass Spectrometry (MS), is the standard for such applications.

A hypothetical stability-indicating HPLC method for this compound would be developed and validated according to the International Council for Harmonisation (ICH) guidelines. The validation process would ensure the method is fit for its intended purpose.

Key Validation Parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical HPLC Method Parameters for this compound:

| Parameter | Hypothetical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm or Mass Spectrometry (LC-MS/MS) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Hypothetical Linearity Data for this compound Quantitation:

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1 | 50,000 |

| 5 | 255,000 |

| 10 | 510,000 |

| 25 | 1,275,000 |

| 50 | 2,550,000 |

| 100 | 5,100,000 |

| Correlation Coefficient (r²): > 0.999 |

Stability Assessment of this compound and its Prodrugs in Research Conditions

Understanding the stability of this compound is critical for interpreting research data accurately. Stability studies would involve subjecting the compound to a variety of stress conditions to identify potential degradation pathways and degradation products. This is often referred to as forced degradation studies.

Common Stress Conditions for Forced Degradation Studies include:

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperatures.

Alkaline Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 60-80 °C).

Photostability: Exposing the compound to UV and visible light.

The stability-indicating HPLC method developed in the previous section would be used to analyze the samples from these stress studies. The goal is to separate the intact drug from any degradation products that are formed.

Hypothetical Results of a Forced Degradation Study for this compound:

| Stress Condition | Observation | Potential Degradation Products |

|---|---|---|

| Acidic Hydrolysis (0.1 M HCl, 60 °C, 24h) | Significant degradation observed. | 5-Fluorouridine, Benzyl (B1604629) alcohol |

| Alkaline Hydrolysis (0.1 M NaOH, 60 °C, 4h) | Rapid and extensive degradation. | 5-Fluorouracil, Benzyl alcohol, and other degradation products of the ribose moiety. |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | Moderate degradation. | N-oxides and other oxidized derivatives. |

| Thermal Degradation (80 °C, 48h) | Minor degradation. | Trace impurities. |

| Photostability (ICH guidelines) | Stable. | No significant degradation products observed. |

These hypothetical findings would suggest that this compound is most susceptible to degradation under acidic and, particularly, alkaline conditions, likely through the cleavage of the benzyl ether linkage and potential hydrolysis of the glycosidic bond. The stability under thermal and photolytic stress would indicate a relatively robust molecule under these conditions.

Q & A

Q. Q1: What are the critical steps in synthesizing 3'-O-Benzyl-5-fluorouridine, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves regioselective benzylation of the 3'-hydroxyl group on the ribose moiety, followed by fluorination at the 5-position of the uracil base. Key steps:

Protecting Group Strategy : Use benzyl bromide under anhydrous conditions to protect the 3'-OH group, ensuring minimal side reactions at the 2' or 5' positions .

Fluorination : Employ fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled pH and temperature to avoid decomposition of the nucleoside.

Purification : Optimize via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate >95% purity .

Q. Q2: How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C, ¹⁹F) : Confirm benzyl group integration (δ 4.5–5.0 ppm for CH₂) and fluorine coupling patterns in the uracil ring .

- Mass Spectrometry (HRMS or LC-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₈FN₂O₆) and isotopic patterns .

- HPLC-PDA : Assess purity (>98%) and detect residual solvents or byproducts .

Advanced Research Questions

Q. Q3: How does the 3'-O-benzyl group influence the metabolic stability of 5-fluorouridine in cellular assays?

Methodological Answer: The benzyl group enhances metabolic stability by sterically hindering enzymatic degradation (e.g., phosphorylases). To evaluate:

In Vitro Assays : Incubate the compound with human liver microsomes (HLMs) or serum nucleases. Monitor degradation via LC-MS over 24 hours.

Comparative Studies : Contrast half-life (t₁/₂) with unprotected 5-fluorouridine. Benzyl protection may extend t₁/₂ by 3–5× due to reduced enzymatic access .

Q. Q4: What analytical challenges arise when quantifying this compound in biological matrices, and how can they be resolved?

Methodological Answer: Challenges include matrix interference, low analyte concentration, and benzyl group lability. Solutions:

- Sample Preparation : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to isolate the compound from plasma or tissue homogenates .

- LC-MS/MS Quantification : Employ a deuterated internal standard (e.g., this compound-d₃) to correct for ion suppression/enhancement. Optimize MRM transitions (e.g., m/z 353→137 for the parent ion) .

Q. Q5: How can researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?

Methodological Answer: Variability often stems from differences in:

Transport Mechanisms : Assess nucleoside transporter (e.g., hENT1) expression via qPCR or flow cytometry. Low transporter levels correlate with reduced cytotoxicity .

Metabolic Activation : Measure intracellular conversion to 5-fluorouracil (5-FU) using LC-MS. Some cell lines lack kinases required for phosphorylation .

Experimental Design : Standardize protocols (e.g., exposure time, serum concentration) to minimize batch effects.

Data Contradiction and Mechanistic Analysis

Q. Q6: Why do some studies report potent antiviral activity for this compound, while others show negligible effects?

Methodological Answer: Discrepancies may arise from:

- Viral Strain Specificity : Test against a panel of viruses (e.g., HCV, HIV-1). Activity depends on viral polymerase binding affinity, which varies by strain .

- Cellular Uptake Barriers : Use fluorescently labeled analogs (e.g., Cy5-conjugated) to track intracellular accumulation via confocal microscopy .

Stability and Storage Guidelines

Q. Q7: What are the optimal storage conditions for this compound to prevent decomposition?

Methodological Answer:

- Temperature : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the benzyl group .

- Light Sensitivity : Protect from UV exposure (use amber vials), as the fluorouracil moiety is prone to photodegradation .

Advanced Applications in Drug Development

Q. Q8: How can this compound serve as a prodrug scaffold for targeted anticancer therapies?

Methodological Answer:

- Prodrug Design : Conjugate with tumor-targeting ligands (e.g., folate or RGD peptides) via the benzyl group’s reactive site. Validate targeting efficiency via SPR (surface plasmon resonance) .

- Controlled Release : Incorporate pH-sensitive linkers (e.g., hydrazones) to trigger 5-FU release in acidic tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.